4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 4-methoxybenzoate
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Overview
Description
4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 4-methoxybenzoate is a complex organic compound with a unique structure that includes a bromophenyl group, a nitrophenyl group, and a methoxybenzoate group
Preparation Methods
The synthesis of 4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 4-methoxybenzoate involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . Another method involves the electrophilic aromatic substitution of phenylacetic acid derivatives, where a bromine atom is added to the phenylacetic acid through electrophilic aromatic substitution .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitrophenyl group can also be reduced to an amine group.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 4-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and nitrophenyl groups can interact with active sites on enzymes, potentially inhibiting their activity. The methoxybenzoate group may also play a role in binding to specific receptors, modulating their activity .
Comparison with Similar Compounds
Similar compounds to 4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 4-methoxybenzoate include:
4-bromophenylacetic acid: A derivative of phenylacetic acid containing a bromine atom in the para position.
Indole derivatives: Compounds containing an indole nucleus, which have diverse biological activities.
Piperazine derivatives: Compounds containing a piperazine ring, which are used in various pharmaceuticals. The uniqueness of this compound lies in its combination of functional groups, which allows it to interact with a wide range of molecular targets and participate in various chemical reactions.
Properties
Molecular Formula |
C22H16BrN3O6 |
---|---|
Molecular Weight |
498.3 g/mol |
IUPAC Name |
[4-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]-2-nitrophenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C22H16BrN3O6/c1-31-18-8-6-15(7-9-18)22(28)32-20-10-5-14(11-19(20)26(29)30)13-24-25-21(27)16-3-2-4-17(23)12-16/h2-13H,1H3,(H,25,27)/b24-13+ |
InChI Key |
ZXROBDZDDBYHBF-ZMOGYAJESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)Br)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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